molecular formula C18H14BrNS B14312666 2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine CAS No. 116610-65-2

2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine

Cat. No.: B14312666
CAS No.: 116610-65-2
M. Wt: 356.3 g/mol
InChI Key: VTJMPZZIULRQTN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromophenyl group, a methylthio group, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine is unique due to its combination of a bromophenyl group, a methylthio group, and a phenyl group attached to a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

116610-65-2

Molecular Formula

C18H14BrNS

Molecular Weight

356.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-methylsulfanyl-6-phenylpyridine

InChI

InChI=1S/C18H14BrNS/c1-21-16-11-17(13-5-3-2-4-6-13)20-18(12-16)14-7-9-15(19)10-8-14/h2-12H,1H3

InChI Key

VTJMPZZIULRQTN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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